
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluoro substituent, and a methoxy group on a phenyl ring, which is further connected to an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoro-2-methoxyaniline, followed by reduction to introduce the amino group. The resulting intermediate undergoes acylation with acetyl chloride to form the ethanone derivative. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Aplicaciones Científicas De Investigación
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and a methoxy group, which can significantly influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit enhanced solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C9H11ClFNO2 |
|---|---|
Peso molecular |
219.64 g/mol |
Nombre IUPAC |
1-(5-amino-4-fluoro-2-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(12)6-3-8(11)7(10)4-9(6)13-2;/h3-4H,11H2,1-2H3;1H |
Clave InChI |
OMOAQWQIANREJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1OC)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


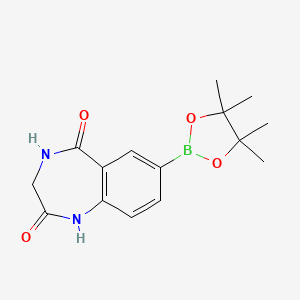
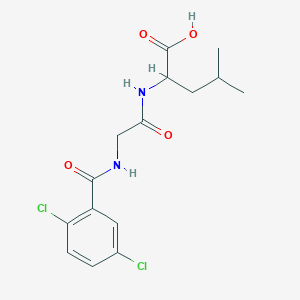
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)
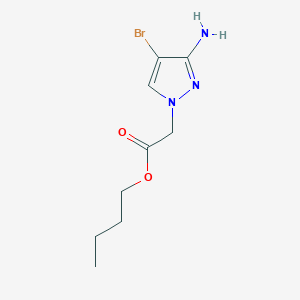

![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
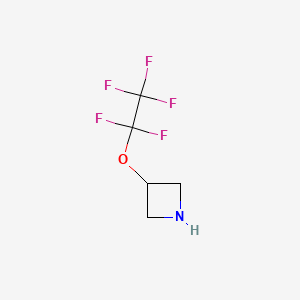
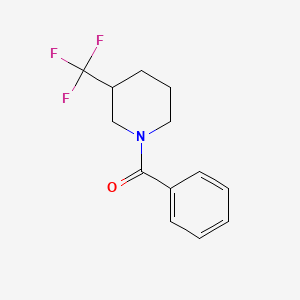

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)
![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)


